

"2-Methoxypent-4-enoic acid" CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Methoxypent-4-enoic acid

Cat. No.: B15298259

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An In-depth Technical Guide to 2-Methoxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxypent-4-enoic acid**, including its chemical identity, physicochemical properties, and relevant biological context. Due to the limited availability of detailed experimental data for this specific compound, this guide incorporates information on closely related analogues to provide representative experimental protocols and potential areas of application.

Chemical Identity and Properties

2-Methoxypent-4-enoic acid is a carboxylic acid with a methoxy group at the alpha position and a terminal double bond.

Table 1: Chemical Identifiers for **2-Methoxypent-4-enoic Acid**

| Identifier | Value |
|-------------------|---|
| CAS Number | 351207-76-6 |
| Molecular Formula | C ₆ H ₁₀ O ₃ |
| IUPAC Name | 2-methoxypent-4-enoic acid |

Table 2: Physicochemical Properties of **2-Methoxypent-4-enoic Acid** and Related Compounds

| Property | 2-Methoxypent-4-enoic acid | (2R)-2-Methylpent-4-enoic acid[1] |
|----------------------|----------------------------|---|
| Molecular Weight | 130.14 g/mol | 114.14 g/mol |
| Physical Description | Data not available | Colorless liquid |
| Boiling Point | Data not available | 195 °C at 760 mmHg |
| Solubility | Data not available | Slightly soluble in water; soluble in alcohol |
| pKa | Data not available | ~4.8 |

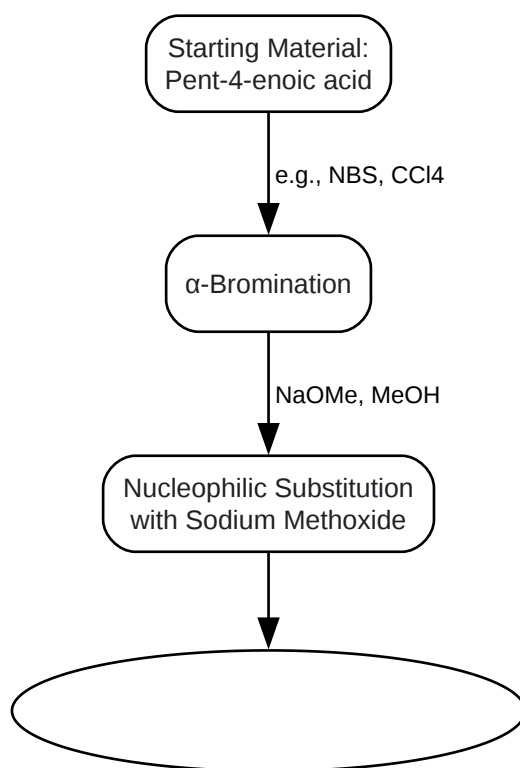
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Methoxypent-4-enoic acid** are not readily available in the public domain. However, the following sections provide representative methodologies based on similar unsaturated carboxylic acids, which can serve as a starting point for developing specific protocols.

Synthesis

A potential synthetic route to **2-Methoxypent-4-enoic acid** could be adapted from established methods for the synthesis of α -methoxy acids and pentenoic acid derivatives. One plausible approach is outlined below.

Hypothetical Synthesis Workflow:



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Caption: A potential synthetic workflow for **2-Methoxypent-4-enoic acid**.

Detailed Methodology (Hypothetical):

- **α-Bromination of Pent-4-enoic Acid:** Pent-4-enoic acid would be subjected to α-bromination using a reagent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride, often with a radical initiator.
- **Nucleophilic Substitution:** The resulting 2-bromo-pent-4-enoic acid would then be treated with a solution of sodium methoxide in methanol. The methoxide ion would act as a nucleophile, displacing the bromide to form the desired **2-methoxypent-4-enoic acid**.
- **Purification:** The final product would require purification, likely involving extraction and column chromatography on silica gel.

Analytical Methods

Characterization of **2-Methoxypent-4-enoic acid** would involve standard spectroscopic techniques.

Table 3: Analytical Techniques for Characterization

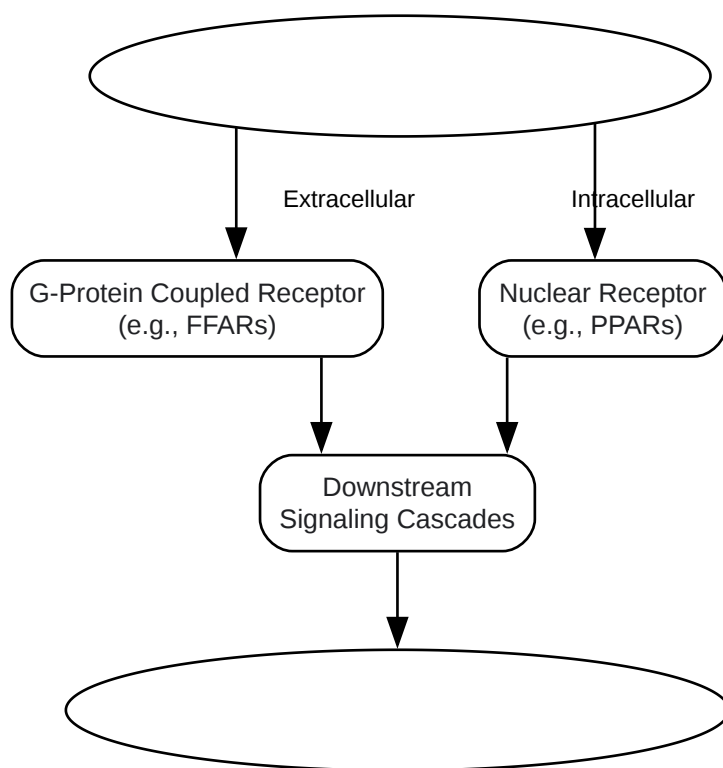
| Technique | Expected Observations |
|----------------------------|--|
| ^1H NMR | Signals corresponding to the methoxy protons, the α -proton, the allylic protons, and the terminal vinyl protons. |
| ^{13}C NMR | Resonances for the carboxylic acid carbon, the α -carbon bearing the methoxy group, the methoxy carbon, and the carbons of the pentenyl chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of $\text{C}_6\text{H}_{10}\text{O}_3$. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch of the methoxy group, and the C=C stretch of the alkene. |

Biological Context and Signaling Pathways

Specific biological activities and signaling pathway interactions for **2-Methoxypent-4-enoic acid** have not been documented. However, as a modified fatty acid, it may interact with pathways known to be modulated by fatty acids and their derivatives.

Fatty acids are crucial signaling molecules that can influence a variety of cellular processes, including inflammation, metabolism, and cell proliferation. They can act as ligands for nuclear receptors or G-protein coupled receptors (GPCRs).

General Fatty Acid Signaling:



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Caption: Generalized signaling pathways for fatty acids.

Potential Areas for Investigation:

- Free Fatty Acid Receptors (FFARs): These are a family of GPCRs that are activated by short- to long-chain fatty acids, influencing metabolic and inflammatory responses.
- Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acid ligands, regulate the expression of genes involved in lipid and glucose metabolism.

Given its structure, **2-Methoxypent-4-enoic acid** could potentially serve as a tool compound to probe these pathways, or it may possess novel biological activities. Further research is required to elucidate its specific roles in cellular signaling.

Conclusion

2-Methoxypent-4-enoic acid is a compound with a defined chemical structure for which detailed experimental and biological data are currently sparse. This guide provides its fundamental chemical information and outlines potential experimental approaches based on related molecules. The provided hypothetical protocols and general biological context are intended to serve as a foundation for researchers and drug development professionals interested in exploring the properties and potential applications of this and similar modified fatty acids. Further empirical studies are necessary to fully characterize its synthesis, analysis, and biological functions.

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References

- 1. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]
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